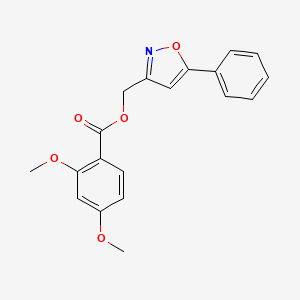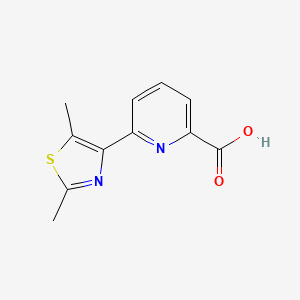
4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The overall yield of the synthesis process is reported to be around 57% .
Molecular Structure Analysis
The molecular weight of the compound is 193.23 . The SMILES string representation of the molecule is Nc1nc(ns1)-c2cccc(O)c2 . The InChI key for the compound is KFRAGFDXGQAIJT-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound has been evaluated in vitro for their urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .
Physical And Chemical Properties Analysis
The compound has a melting point of 194–196°C . The IR (KBr) values are 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 .
Scientific Research Applications
Antimicrobial Agents
4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride: has shown potential as an antimicrobial agent. The thiadiazole moiety is known for its broad-spectrum antimicrobial properties, which include activity against bacteria, fungi, and viruses . This makes it a promising candidate for developing new antibiotics and antifungal medications, especially in the face of rising antimicrobial resistance.
Anticancer Research
The compound’s structure suggests it could be useful in anticancer research. Thiadiazole derivatives have been studied for their cytotoxic effects on cancer cells, showing potential to inhibit cell proliferation and induce apoptosis . This application is particularly significant given the ongoing search for more effective and less toxic cancer treatments.
Anti-inflammatory Applications
Research has indicated that thiadiazole derivatives possess anti-inflammatory properties . This makes EN300-7447538 a candidate for developing new anti-inflammatory drugs, which could be beneficial in treating conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
Antioxidant Properties
The phenolic group in 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride suggests it may have antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cardiovascular diseases . This application could lead to the development of new therapeutic agents aimed at mitigating oxidative damage.
Agricultural Chemicals
Thiadiazole compounds are also explored in agriculture as plant protection agents . They can act as fungicides, herbicides, and insecticides, helping to protect crops from pests and diseases. This application is vital for improving crop yields and ensuring food security.
Industrial Applications
In the industrial sector, thiadiazole derivatives are used in the synthesis of high-energy materials and gas-generating compositions . These applications are important in the development of explosives, propellants, and other materials that require controlled energy release.
Antidiabetic Research
Some studies have shown that thiadiazole derivatives can exhibit antidiabetic properties . This makes EN300-7447538 a potential candidate for developing new treatments for diabetes, particularly in managing blood glucose levels and improving insulin sensitivity.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(5-amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS.ClH/c9-8-10-7(11-13-8)5-1-3-6(12)4-2-5;/h1-4,12H,(H2,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCXUDXNXWEMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2377034-72-3 |
Source


|
| Record name | 4-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2655358.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2655362.png)
![2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2655363.png)

![2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2655365.png)

![(E)-3-(4-nitrophenyl)-N-[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2655368.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2655369.png)

![1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2655372.png)